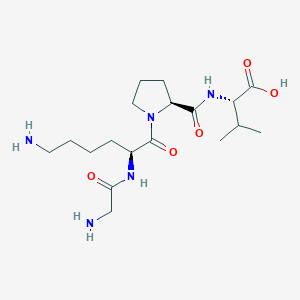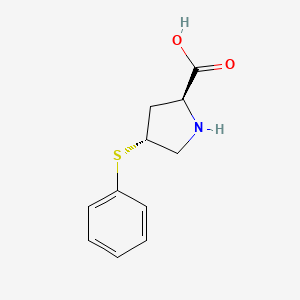
L-Proline, 4-(phenylthio)-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 4-(phenylthio)-, trans-: is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure This compound is characterized by the presence of a phenylthio group attached to the fourth carbon of the proline ring in a trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 4-(phenylthio)-, trans- typically involves the introduction of the phenylthio group to the proline molecule. One common method is the nucleophilic substitution reaction where L-proline is reacted with a phenylthio compound under basic conditions. The reaction may involve the use of a strong base such as sodium hydride (NaH) to deprotonate the proline, followed by the addition of a phenylthio halide.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Advances in metabolic engineering have enabled the construction of microbial cell factories that can produce derivatives of L-proline, including L-Proline, 4-(phenylthio)-, trans-. These processes often involve the optimization of metabolic pathways to enhance the yield and efficiency of production .
化学反应分析
Types of Reactions: L-Proline, 4-(phenylthio)-, trans- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, reverting to L-proline.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and phenylthio halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: L-proline.
Substitution: Various substituted proline derivatives depending on the substituent introduced.
科学研究应用
L-Proline, 4-(phenylthio)-, trans- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study protein folding and stability due to its structural similarity to proline.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other valuable chemicals
作用机制
The mechanism of action of L-Proline, 4-(phenylthio)-, trans- involves its interaction with various molecular targets and pathways. The phenylthio group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to changes in cellular processes such as protein synthesis, signal transduction, and metabolic pathways .
相似化合物的比较
L-Proline: The parent compound, which lacks the phenylthio group.
Trans-4-hydroxy-L-proline: Another derivative of L-proline with a hydroxyl group at the fourth carbon.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid structurally similar to proline.
Uniqueness: L-Proline, 4-(phenylthio)-, trans- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and reactivity, making it valuable for various applications .
属性
CAS 编号 |
144582-43-4 |
|---|---|
分子式 |
C11H13NO2S |
分子量 |
223.29 g/mol |
IUPAC 名称 |
(2S,4R)-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 |
InChI 键 |
PCIUUPKYZVILEM-ZJUUUORDSA-N |
手性 SMILES |
C1[C@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2 |
规范 SMILES |
C1C(CNC1C(=O)O)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


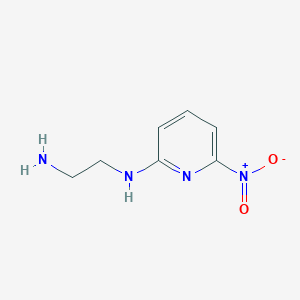
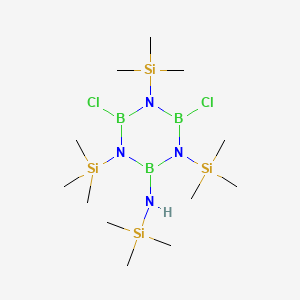
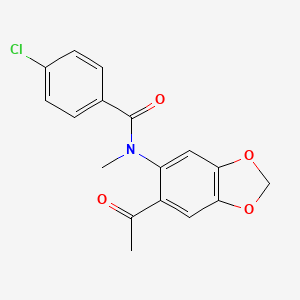

![3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12549588.png)
![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)

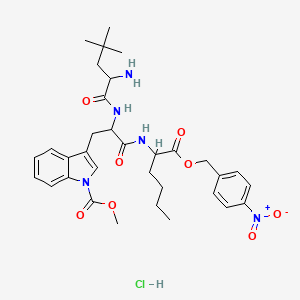
![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)


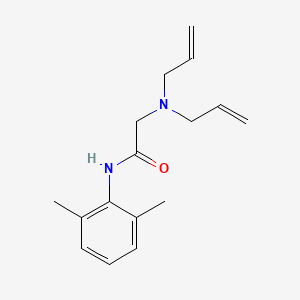
![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
